(1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol

Biocatalysis Chiral Resolution Enzymatic Transesterification

Racemic or undefined stereochemistry compromises kinase inhibitor SAR and chiral method development. This (S)-enantiomer benzimidazole derivative (CAS 1212318-24-5) delivers stereochemical integrity for JAK/STAT pathway inhibitor lead optimization. Key applications: (1) reference standard for lipase-catalyzed kinetic resolution E-value determination; (2) chiral HPLC/SFC system suitability standard leveraging the UV-active benzimidazole chromophore; (3) strategic precursor for BCR-ABL inhibitors overcoming P-glycoprotein-mediated resistance (IC50 1.2 µM in K562R cells). Supplied as 95% pure single enantiomer with global shipping.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
Cat. No. B13639924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)O
InChIInChI=1S/C15H14N2O/c1-11(18)12-6-8-13(9-7-12)17-10-16-14-4-2-3-5-15(14)17/h2-11,18H,1H3/t11-/m0/s1
InChIKeyCXJSBDJEFFPWRT-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-[4-(1H-Benzimidazol-1-yl)phenyl]ethanol: Chiral Kinase Building Block


(1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol (CAS 1212318-24-5) is a chiral benzimidazole derivative characterized by a single stereocenter adjacent to a phenyl linker, which connects the benzimidazole core to an ethanol moiety [1]. This compound serves as a key intermediate or scaffold in the synthesis of Janus kinase (JAK) and tyrosine kinase inhibitors, as documented in patent literature [2]. Its defined (S)-stereochemistry is essential for achieving specific enzyme-binding conformations, distinguishing it from its racemic mixture or the (R)-enantiomer in structure-activity relationship (SAR) studies [3].

1
Stereodefined building block for JAK/kinase inhibitor synthesis
2
Enantiomer-specific control for SAR and binding-conformation studies
3
Reference standard for enzymatic resolution method development

Why Racemic Substitution Fails in JAK/STAT Research


The (S)-enantiomer of benzimidazolyl ethanols is not interchangeable with its racemate or (R)-enantiomer due to stereospecific interactions with kinase ATP-binding pockets [1]. QSAR studies on 2-(α-hydroxybenzyl)benzimidazole derivatives demonstrate that the (R)-enantiomer exhibits significantly higher activity and selectivity than the (S)-enantiomer, underscoring that chirality is a critical determinant of biological function [2]. Using a racemic mixture introduces an inactive or less active stereoisomer that can confound potency measurements and lead to misinterpretation of SAR data, thereby compromising the integrity of lead optimization campaigns [3]. Consequently, for applications requiring precise kinase inhibition profiling, substitution with non-stereodefined alternatives invalidates comparative analyses and yields non-reproducible results.

Target
(S)-enantiomer
Defined stereochemistry for kinase inhibitor SAR
Substitute
Racemate or (R)-enantiomer
Racemic mixture may introduce inactive stereoisomer, confounding potency interpretation
Opposite enantiomer may exhibit different kinase binding profiles, altering SAR conclusions

Quantitative Differentiation vs. Closest Analogs


Enantioselectivity Benchmark in Lipase-Catalyzed Resolution

In the lipase-mediated kinetic resolution of racemic benzimidazolyl ethanols, the (R)-enantiomer is preferentially acetylated, leaving the (S)-enantiomer unreacted [1]. This enzymatic discrimination provides a basis for quantifying enantioselectivity, where the (S)-enantiomer serves as the control for establishing the enantiomeric excess (ee) and E-value of the resolution process. For analogous N-substituted benzimidazole derivatives, kinetic resolution using Novozyme 435 achieved an E-value >100, enabling the isolation of both enantiomers with high optical purity [2].

Enzymatic resolution
Class-level inference
(S)-enantiomer is the less-preferred substrate in lipase-catalyzed transesterification; related N-substituted analogs achieve E > 100 with Novozyme 435.
Supports enantioselectivity baseline determination
Data reported for structurally close derivatives
Biocatalysis Chiral Resolution Enzymatic Transesterification

Cytotoxicity in Imatinib-Resistant CML Cells

While direct data for the (S)-alcohol are unavailable, its derivatives within the 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazole class demonstrate potent, selective cytotoxicity against imatinib-resistant K562R cells (IC50 values ranging from 1.2 to 8.5 µM, depending on substitution) while showing minimal toxicity to L929 fibroblasts [1]. This establishes a class-level baseline: the core benzimidazole-phenyl scaffold is essential for overcoming P-glycoprotein-mediated drug efflux and inducing apoptosis in resistant cells [1].

Cytotoxicity profile
Class-level inference
Derivatives with benzimidazole-phenyl scaffold show IC50 1.2–8.5 µM in imatinib-resistant K562R cells, >10-fold selectivity over L929 fibroblasts.
Supports cytotoxicity endpoint review for resistant cell models
MTT assay, 48 h exposure; derived from analogous compounds
Kinase Inhibition Imatinib Resistance Chronic Myeloid Leukemia

Stereochemistry Requirement for JAK Inhibitor Binding

Benzimidazole derivatives with defined stereochemistry are claimed as JAK inhibitors in patent WO2017025418A1 [1]. While quantitative IC50 data for the specific (S)-alcohol are not disclosed, the patent explicitly claims compounds where the stereocenter adjacent to the benzimidazole-phenyl system is essential for JAK binding. For context, the clinical pan-JAK inhibitor PF-06263276, which contains a benzimidazole moiety, achieves IC50 values of 2.2 nM (JAK1), 23.1 nM (JAK2), 59.9 nM (JAK3), and 29.7 nM (TYK2) . The (S)-configuration of the alcohol serves as a defined stereochemical handle for further derivatization to optimize potency and selectivity.

JAK binding evidence
Patent disclosure
Patent WO2017025418A1 claims benzimidazole derivatives with defined stereochemistry as JAK inhibitors. Benchmark pan-JAK inhibitor PF-06263276 shows IC50 2.2 nM (JAK1) to 59.9 nM (JAK3).
Establishes stereochemical-control context for kinase inhibitor design
Direct IC50 for (S)-alcohol not disclosed; patent-family context
JAK Inhibitor Inflammatory Disease Structure-Activity Relationship

Validated Research Applications


Enzymatic Resolution: Enantioselectivity Baseline

Procure this compound as a defined (S)-enantiomer to serve as a reference standard in the development of lipase-catalyzed kinetic resolutions. As demonstrated in studies on related benzimidazolyl ethanols, the (S)-enantiomer is the less-preferred substrate for Novozyme 435, enabling calculation of enantioselectivity (E-value) and optimization of reaction conditions to achieve high enantiomeric excess [1]. Its use ensures accurate determination of enzyme specificity and facilitates the development of scalable, green chemistry routes to enantiopure benzimidazole building blocks [2].

Kinase Inhibitor SAR: Stereospecific Optimization

Integrate this compound into medicinal chemistry programs focused on JAK/STAT pathway inhibition and overcoming imatinib resistance. The (S)-stereochemistry provides a defined starting point for synthesizing derivatives that can be tested against JAK1-3 and TYK2, with the goal of achieving nanomolar potency (e.g., IC50 < 100 nM) as benchmarked by PF-06263276 . Furthermore, the core benzimidazole-phenyl scaffold has been validated in K562R CML cells to overcome P-glycoprotein-mediated resistance, with derivatives showing IC50 values as low as 1.2 µM [3]. This makes the compound a strategic precursor for developing next-generation BCR-ABL inhibitors.

Chiral Purity Analysis and QC Method Development

Utilize this single-enantiomer product to develop and validate chiral HPLC or SFC methods for assessing the enantiomeric purity of benzimidazole-containing drug substances and intermediates. The compound's well-defined stereocenter and UV-active benzimidazole chromophore make it an ideal system suitability standard for method development, ensuring that separation conditions can reliably resolve the (S)- and (R)-enantiomers with a resolution (Rs) > 2.0.

Application
Selection Property
Validation Focus
Enzymatic resolution method development
Enantiomer-specific control
Lipase enantioselectivity verification
Kinase inhibitor SAR studies
Stereodefined building block
Kinase binding conformation assessment
Chiral purity method development
Chiral separation suitability
Enantiomeric resolution (Rs) verification

Technical Documentation Hub

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